molecular formula C10H10O3 B11909905 1-Methoxy-1H-2-benzopyran-4(3H)-one CAS No. 92617-06-6

1-Methoxy-1H-2-benzopyran-4(3H)-one

Cat. No.: B11909905
CAS No.: 92617-06-6
M. Wt: 178.18 g/mol
InChI Key: DTMSAHHURJRQKS-UHFFFAOYSA-N
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Description

1-Methoxy-1H-2-benzopyran-4(3H)-one is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a methoxy group attached to the benzopyran ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1H-2-benzopyran-4(3H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with methanol in the presence of an acid catalyst can yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1H-2-benzopyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-hydroxy-1H-2-benzopyran-4(3H)-one.

    Reduction: The compound can be reduced to form 1-methoxy-1H-2-benzopyran-4-ol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-Hydroxy-1H-2-benzopyran-4(3H)-one.

    Reduction: 1-Methoxy-1H-2-benzopyran-4-ol.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

1-Methoxy-1H-2-benzopyran-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methoxy-1H-2-benzopyran-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-Methoxy-1H-2-benzopyran-4(3H)-one can be compared with other benzopyran derivatives, such as:

    1-Hydroxy-1H-2-benzopyran-4(3H)-one: This compound lacks the methoxy group and may exhibit different chemical and biological properties.

    1-Methyl-1H-2-benzopyran-4(3H)-one: The presence of a methyl group instead of a methoxy group can influence its reactivity and biological activity.

    1-Ethoxy-1H-2-benzopyran-4(3H)-one: The ethoxy group can alter the compound’s solubility and interaction with biological targets.

Properties

CAS No.

92617-06-6

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-methoxy-1H-isochromen-4-one

InChI

InChI=1S/C10H10O3/c1-12-10-8-5-3-2-4-7(8)9(11)6-13-10/h2-5,10H,6H2,1H3

InChI Key

DTMSAHHURJRQKS-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CC=CC=C2C(=O)CO1

Origin of Product

United States

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